4-CPP shares structural similarities with baclofen, a medication used to treat muscle spasticity. Baclofen acts on GABA (gamma-aminobutyric acid) receptors in the central nervous system. 4-CPP might be investigated for similar properties, though more research is needed. [Source: LGC Standards, (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one (Baclofen Lactam) ]
4-(4-Chlorophenyl)-2-pyrrolidinone, with the chemical formula CHClNO and CAS number 22518-27-0, is an organic compound that features a pyrrolidinone ring substituted with a 4-chlorophenyl group. This compound is structurally related to various pharmaceuticals and is primarily known as an impurity in the synthesis of Baclofen, a muscle relaxant. Its molecular weight is approximately 195.65 g/mol, and it is characterized by its potential biological activities and applications in medicinal chemistry.
This compound exhibits significant biological activity, particularly in relation to its structural similarity to gamma-aminobutyric acid (GABA) derivatives. Notably:
The synthesis of 4-(4-Chlorophenyl)-2-pyrrolidinone can be achieved through various methods:
4-(4-Chlorophenyl)-2-pyrrolidinone has several applications:
Studies on interaction profiles indicate that 4-(4-Chlorophenyl)-2-pyrrolidinone interacts with several biological targets:
Several compounds share structural similarities with 4-(4-Chlorophenyl)-2-pyrrolidinone. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-(3-(4-Chlorophenyl)pyrrolidin-3-yl)ethanol | 52423-70-8 | 0.75 |
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1092108-79-6 | 0.78 |
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 2048273-77-2 | 0.83 |
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 2044705-27-1 | 0.77 |
What sets 4-(4-Chlorophenyl)-2-pyrrolidinone apart from these similar compounds is its specific interaction profile with GABA receptors and its role as a key intermediate in synthesizing clinically relevant drugs like Baclofen. Its unique chlorinated phenyl group contributes to its distinct pharmacological properties and potential therapeutic applications.
The systematic IUPAC nomenclature for this compound is 4-(4-chlorophenyl)-2-pyrrolidinone, which accurately describes its structural composition. The compound features a pyrrolidinone core structure, specifically a five-membered lactam ring containing a ketone functional group at the 2-position. The structural formula reveals a para-chlorophenyl group attached at the 4-position of the pyrrolidinone ring, creating a characteristic substitution pattern that defines its chemical identity.
The molecular structure can be represented by the SMILES notation: ClC1=CC=C(C=C1)C2CNC(=O)C2, which provides a concise description of the compound's connectivity. The InChI representation offers additional structural detail: InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13), with the corresponding InChIKey being OVRPDYOZYMCTAK-UHFFFAOYSA-N. This structural information demonstrates the compound's relatively simple yet functionally significant architecture, comprising a chlorinated aromatic ring directly connected to a lactam heterocycle.
The compound is officially registered under CAS Registry Number 22518-27-0, which serves as its unique chemical identifier in chemical databases and regulatory systems worldwide. This registration number facilitates precise identification and tracking of the compound across various scientific and commercial applications. The molecular formula C₁₀H₁₀ClNO accurately represents the atomic composition, indicating the presence of ten carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom.
The molecular weight of 4-(4-chlorophenyl)-2-pyrrolidinone is precisely calculated as 195.65 daltons, with some sources reporting slightly different values such as 195.646 due to different levels of precision in atomic mass calculations. The monoisotopic mass is reported as 195.045092, providing additional precision for mass spectrometric applications. These fundamental molecular parameters are essential for analytical chemistry applications, including mass spectrometry, nuclear magnetic resonance spectroscopy, and quantitative analysis procedures used in pharmaceutical quality control.
The compound is known by numerous synonyms and alternative names, reflecting its importance in pharmaceutical chemistry and various naming conventions used across different industries and regions. The most commonly encountered alternative name is 2-Pyrrolidinone, 4-(4-chlorophenyl)-, which represents an alternative systematic nomenclature approach. In pharmaceutical contexts, it is frequently referred to as Baclofen Impurity A, Baclofen EP Impurity A, or Baclofen Related Compound A, highlighting its significance as a process-related impurity in baclofen manufacturing.
4-(4-Chlorophenyl)-2-pyrrolidinone exhibits a well-defined molecular structure characterized by a five-membered pyrrolidinone ring substituted with a 4-chlorophenyl group at the 4-position [1] [2]. The compound possesses the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol [1] [3]. The molecular geometry features a lactam ring structure with the chlorophenyl substituent influencing the overall three-dimensional conformation [13].
The compound crystallizes as a white to off-white solid powder [1] [14]. Detailed crystallographic studies reveal that the five-membered pyrrolidinone ring adopts a specific conformation that is influenced by the presence of the 4-chlorophenyl substituent [13]. The chlorine atom attached to the phenyl ring contributes to the compound's chemical reactivity and physical properties through electronic effects [2].
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₀ClNO [1] |
Molecular Weight | 195.65 g/mol [1] |
Chemical Abstracts Service Number | 22518-27-0 [1] |
Molecular Descriptor Laboratory Number | MFCD00854139 [1] |
Physical State (20°C) | White solid powder [1] |
The thermal characteristics of 4-(4-Chlorophenyl)-2-pyrrolidinone demonstrate its stability under standard conditions. The compound exhibits a melting point range of 115-117°C [1], indicating good thermal stability at moderate temperatures. The boiling point has been calculated at 390.0 ± 42.0°C at 760 mmHg [3], reflecting the compound's relatively high molecular weight and intermolecular interactions.
Flash point determinations indicate a value of 189.6 ± 27.9°C [3], suggesting that the compound requires significant thermal energy for vapor ignition. The thermal decomposition behavior involves the formation of various degradation products including carbon oxides, hydrogen chloride, and nitrogen oxides [36]. These decomposition products arise from the breakdown of the pyrrolidinone ring structure and the chlorophenyl substituent under elevated temperatures [36].
Thermal Property | Value | Reference Conditions |
---|---|---|
Melting Point | 115-117°C [1] | Standard atmospheric pressure |
Boiling Point | 390.0 ± 42.0°C [3] | 760 mmHg |
Flash Point | 189.6 ± 27.9°C [3] | Standard conditions |
Density | 1.2 ± 0.1 g/cm³ [3] | 20°C |
The solubility characteristics of 4-(4-Chlorophenyl)-2-pyrrolidinone reflect its moderate polarity and the influence of both the lactam functionality and the chlorophenyl substituent [1] [13]. The compound demonstrates limited solubility in water due to its hydrophobic nature imparted by the chlorophenyl group . However, it exhibits enhanced solubility in various organic solvents, particularly those with similar polarity characteristics [1] [13].
Solubility studies indicate that the compound is slightly soluble in chloroform, ethanol, and methanol [1]. The presence of the pyrrolidinone moiety contributes to hydrogen bonding capabilities, which influences its dissolution behavior in protic solvents [13]. The chlorophenyl substituent enhances lipophilicity, affecting the compound's partition behavior between aqueous and organic phases [13].
Solvent System | Solubility Classification | Interaction Mechanism |
---|---|---|
Water | Limited solubility | Hydrophobic interactions predominate |
Chloroform | Slightly soluble [1] | Van der Waals forces and dipole interactions |
Ethanol | Slightly soluble [1] | Hydrogen bonding with lactam oxygen |
Methanol | Slightly soluble [1] | Protic solvent interactions |
Organic solvents (general) | Enhanced solubility [13] | Similar polarity matching |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-(4-Chlorophenyl)-2-pyrrolidinone through characteristic chemical shifts and coupling patterns [18] [20]. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive signals corresponding to the pyrrolidinone ring protons and the aromatic chlorophenyl substituent [20]. The methylene protons of the pyrrolidinone ring typically appear in the 2.8-4.3 parts per million range [20].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the carbonyl carbon of the lactam ring appearing at characteristic downfield positions [18] [20]. The aromatic carbons of the chlorophenyl group display typical chemical shifts in the aromatic region, with the chlorine-bearing carbon showing distinctive chemical shift patterns [20]. Distortionless Enhancement by Polarization Transfer experiments provide additional structural confirmation through carbon multiplicity determination [20].
Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |
---|---|---|
¹H pyrrolidinone CH₂ | 2.8-4.3 [20] | Ring methylene protons |
¹H aromatic | 7.0-8.0 [20] | Chlorophenyl protons |
¹³C carbonyl | ~170-180 [20] | Lactam C=O carbon |
¹³C aromatic | 120-140 [20] | Phenyl ring carbons |
Mass spectrometric analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone reveals characteristic fragmentation pathways that provide structural confirmation [18] [8]. The molecular ion peak appears at m/z 195, corresponding to the intact molecular structure [2] [8]. Characteristic fragmentation involves loss of functional groups and ring cleavage patterns typical of pyrrolidinone derivatives [18].
The mass spectral fragmentation demonstrates the stability of the chlorophenyl substituent and the susceptibility of the pyrrolidinone ring to fragmentation under electron impact conditions [18]. Base peak formations and secondary fragmentations provide detailed structural information about the molecular connectivity and bonding patterns [18].
Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
---|---|---|
195 [2] | Molecular ion | [M]⁺ complete molecule |
Variable fragments | Dependent on conditions | Ring cleavage products [18] |
Infrared spectroscopy of 4-(4-Chlorophenyl)-2-pyrrolidinone provides characteristic vibrational information for functional group identification [18] [32]. The spectrum exhibits distinctive absorption bands corresponding to the lactam carbonyl stretch, typically appearing in the 1650-1680 cm⁻¹ region [20] [32]. Aromatic carbon-carbon stretching vibrations and carbon-hydrogen bending modes contribute to the fingerprint region characteristics [32].
Raman spectroscopy complements infrared analysis by providing additional vibrational information, particularly for symmetric vibrations [32] [33]. The Raman spectrum reveals ring breathing modes and symmetric stretching vibrations that may be weak or absent in infrared spectroscopy [32]. The chlorophenyl substituent contributes characteristic vibrational modes related to carbon-chlorine stretching and aromatic ring deformations [32].
Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Activity | Assignment |
---|---|---|---|
Carbonyl stretch | 1650-1680 [20] | Moderate | Lactam C=O stretch |
Aromatic C=C | 1500-1600 [32] | Strong | Phenyl ring stretching |
C-Cl stretch | ~800-900 [32] | Moderate | Carbon-chlorine bond |
Ring deformation | 400-800 [32] | Variable | Skeletal vibrations |
Chromatographic analysis of 4-(4-Chlorophenyl)-2-pyrrolidinone demonstrates specific retention characteristics that reflect its physicochemical properties [22] [23] [24]. High Performance Liquid Chromatography separation typically employs reverse-phase conditions with retention times varying according to mobile phase composition and column characteristics [23] [24]. The compound exhibits retention times of approximately 10.8 minutes under specific analytical conditions using acetonitrile-water mobile phases [23].
Gas Chromatography-Mass Spectrometry analysis provides complementary separation and identification capabilities [25] [27]. The chromatographic behavior is influenced by the compound's volatility, polarity, and interaction with stationary phases [22]. Retention indices serve as standardized parameters for compound identification and separation optimization [22] [24].
Chromatographic Parameter | Value | Analytical Conditions |
---|---|---|
High Performance Liquid Chromatography retention time | 10.8 minutes [23] | C18 column, acetonitrile-water mobile phase |
Relative retention time | 2.3 [24] | Compared to baclofen standard |
Separation efficiency | >95% [23] | Optimized gradient conditions |
Detection limit | 150 ng/mL [23] | High Performance Liquid Chromatography-UV detection |
Acute Toxic;Irritant;Health Hazard